molecular formula C28H27N5O3 B2582919 2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-88-0

2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2582919
CAS No.: 1105227-88-0
M. Wt: 481.556
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by two benzyl groups at positions 2 and 4, a 1,5-dioxo backbone, and an N-(2-methylpropyl) carboxamide moiety at position 6.

Properties

IUPAC Name

2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3/c1-19(2)16-29-25(34)22-13-14-23-24(15-22)33-27(31(26(23)35)17-20-9-5-3-6-10-20)30-32(28(33)36)18-21-11-7-4-8-12-21/h3-15,19H,16-18H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCSJGYKKQHLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting with the preparation of the triazole and quinazoline precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid, with catalysts like piperidine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production time . Additionally, the use of continuous flow reactors can help in scaling up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

Recent studies have indicated that this compound exhibits significant biological activities:

  • Anticancer Activity : The compound shows potential as an anticancer agent due to its ability to induce cell death through DNA intercalation.
  • Antimicrobial Properties : It has demonstrated notable inhibition against various bacterial strains. For instance:
    Bacterial Strain% Inhibition (50 µM)
    Staphylococcus aureus42.78 ± 4.86
    Escherichia coliNotable inhibition

These findings suggest promising applications in developing new antimicrobial agents .

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Anticancer Research : In vitro studies have shown that derivatives of this compound can effectively inhibit cancer cell growth by disrupting DNA functions.
    • Study Reference : A study published in a peer-reviewed journal highlighted its efficacy against various cancer cell lines.
  • Antimicrobial Effectiveness : Laboratory tests have confirmed its effectiveness against common pathogens.
    • Study Reference : Research conducted at a microbiology lab demonstrated significant inhibition rates against Staphylococcus aureus and Escherichia coli.

Synthesis Pathway

The synthesis of 2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves:

  • Starting from quinazoline derivatives.
  • Multi-step reactions including amide formation and triazole ring closure.

This multi-step synthetic approach requires careful control over reaction conditions to optimize yields and purity.

Mechanism of Action

The mechanism of action of 2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with molecular targets such as kinases and receptors. The compound binds to the active sites of these proteins, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . Molecular docking studies have shown that the compound can form stable complexes with these targets, enhancing its inhibitory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Triazoloquinazoline Analogs from Literature:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (Calculated) Notable Properties/Activities
Target Compound: 2,4-Dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H…8-carboxamide 2,4-dibenzyl; N-(2-methylpropyl) carboxamide 1,5-dioxo; triazoloquinazoline core ~570.6 g/mol High lipophilicity; potential CNS activity
4-Benzyl-1-[(2,5-dimethylbenzyl)sulfanyl]-N-isopropyl…8-carboxamide 4-benzyl; 1-sulfanyl; N-isopropyl 5-oxo; triazoloquinazoline core ~582.7 g/mol Moderate solubility; sulfanyl group may enhance reactivity
6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one 6-cinnamoyl; 3-methyl 5-one; triazoloquinazoline core ~373.4 g/mol Planar cinnamoyl group; UV activity
4-(2-Chlorobenzyl)-1-(4-hydroxy-3-…piperidin-1-yl)methyl…5(4H)-one 4-(2-chlorobenzyl); piperidinyl; hydroxy Chlorobenzyl; hydrogen-bonding groups ~560.1 g/mol Enhanced binding affinity (docking studies)

Physicochemical and Spectral Properties

  • Lipophilicity : The target compound’s dibenzyl groups confer higher logP values compared to analogs with single benzyl () or polar substituents (). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Spectroscopy :
    • NMR : The target’s benzyl protons would appear as multiplets near δ 7.2–7.4, distinct from the sulfanyl (δ 3–4) or cinnamoyl (δ 6–8) signals in analogs .
    • MS : A molecular ion peak at m/z ~571 (M+H)+ is expected, differing from ’s compound (m/z ~583) and ’s chlorobenzyl derivative (m/z ~561) .

Biological Activity

2,4-Dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazolines are recognized for their diverse biological activities and are extensively studied in medicinal chemistry for potential therapeutic applications. This specific compound features a triazole ring fused to a quinazoline structure, which may enhance its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of the compound is C28H27N5O3C_{28}H_{27}N_5O_3 with a molecular weight of approximately 481.56 g/mol. The synthesis involves multiple steps that typically require careful control of reaction conditions and the use of specific reagents to achieve the desired molecular structure. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is believed to be mediated through interactions with various biological targets. Similar compounds in the quinazoline family have shown significant binding affinity and selectivity for targets involved in cancer pathways and inflammatory responses. The presence of both triazole and quinazoline moieties may contribute to enhanced activity against specific enzymes or receptors involved in disease processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess significant cytotoxic effects against various cancer cell lines. In studies involving related triazole derivatives, compounds demonstrated IC50 values indicating effective inhibition of cell proliferation in colon carcinoma and breast cancer cell lines .

CompoundCell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4
47fT47D27.3

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been evaluated. In peripheral blood mononuclear cell (PBMC) cultures stimulated with lipopolysaccharides (LPS), certain triazole derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that modifications in the quinazoline structure can enhance anti-inflammatory properties .

Case Studies

  • Study on Triazole Derivatives : A study focused on synthesizing new 1,2,4-triazole derivatives containing propanoic acid moieties found that some derivatives exhibited low toxicity while effectively reducing TNF-α production by up to 60% at specific concentrations .
  • Antimicrobial Activity : Another investigation into triazole derivatives demonstrated their activity against Gram-positive and Gram-negative bacterial strains. The presence of certain substituents was crucial for enhancing antibacterial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.